1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine
Description
1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine is a piperazine derivative featuring a benzenesulfonyl group at the 1-position and a 4-phenylbutan-2-yl substituent at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, through hydrogen bonding and ionic interactions .
Properties
Molecular Formula |
C20H26N2O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H26N2O2S/c1-18(12-13-19-8-4-2-5-9-19)21-14-16-22(17-15-21)25(23,24)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 |
InChI Key |
XRZYJEGZRBPKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-METHYL-3-PHENYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The introduction of the 1-methyl-3-phenylpropyl group and the phenylsulfonyl group is carried out through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.
Reaction Conditions: These reactions are typically conducted under anhydrous conditions with the use of organic solvents such as dichloromethane or toluene. Catalysts like triethylamine may be employed to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(1-METHYL-3-PHENYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the phenylsulfonyl group can be replaced with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-METHYL-3-PHENYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-METHYL-3-PHENYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions.
Comparison with Similar Compounds
Sulfonyl-Substituted Piperazine Derivatives
Piperazine derivatives with sulfonyl groups exhibit diverse biological activities depending on the substituents. Key comparisons include:
- Electronic Effects: Fluorination of the sulfonyl group (as in ) may enhance metabolic stability and alter binding affinity compared to the non-fluorinated target compound.
- Synthetic Routes : The use of calcium bistriflimide (Ca(NTf₂)₂) in SuFEx reactions enables efficient synthesis of sulfonyl-piperazine derivatives, as seen in .
Piperazines with Aromatic or Aliphatic Side Chains
The 4-phenylbutan-2-yl group distinguishes the target compound from analogs with smaller or more polar substituents:
Piperazine-Based Hybrids in Drug Design
Hybrid structures combining piperazine with sulfonamides or heterocycles highlight structural versatility:
- Sulfonamide-Piperazine Hybrids : emphasizes that introducing piperazine into sulfonamides improves solubility and antimicrobial activity. The target compound’s benzenesulfonyl group aligns with this strategy.
- Nitroimidazole-Piperazine-Triazole Hybrids : Compounds like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine () show antitumor activity, suggesting that the target compound’s phenylbutane group could be optimized for similar applications.
Key Research Findings and Implications
- Enzyme Inhibition : The 1-(phenylsulfonyl) moiety in BACE1 inhibitors () highlights the importance of sulfonyl groups in enzyme binding, which may extend to the target compound.
- Synthetic Feasibility : Methods such as SuFEx activation () and nucleophilic substitution () provide scalable routes for synthesizing complex piperazine derivatives.
Biological Activity
1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine is a complex organic compound belonging to the piperazine derivatives class. Its structural complexity allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to consolidate the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Anticancer Properties
Research has indicated that piperazine derivatives, including 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine, exhibit notable anticancer activity. A study demonstrated that compounds with similar piperazine structures showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle progression.
Case Study: Inhibition of Cancer Cell Growth
A recent investigation into the cytotoxicity of piperazine derivatives revealed that certain compounds could reduce the viability of MCF7 cells significantly while maintaining lower toxicity towards normal cells. This selectivity suggests a promising therapeutic window for anticancer applications.
| Compound Name | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine | MCF7 | 25 | High |
| Similar Piperazine Derivative | MCF10A | 50 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the benzenesulfonyl group is believed to enhance this activity by facilitating interaction with bacterial cell membranes.
Antibacterial Activity Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
The precise mechanism of action for 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine remains partially understood. However, it is believed to involve:
- Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The piperazine ring structure allows for potential interactions with neurotransmitter receptors, which could modulate signaling pathways associated with cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the structure of piperazine derivatives to enhance their biological activity. By modifying functional groups on the piperazine ring or the benzenesulfonyl moiety, researchers aim to improve potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Variability : Variations in substituents on the piperazine ring have been linked to changes in biological activity.
- Functional Group Influence : The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with biological targets.
Future Directions
Ongoing research is directed towards synthesizing new analogs with improved efficacy and reduced toxicity profiles. Additionally, molecular docking studies are being employed to predict interactions with specific molecular targets, which could lead to better understanding and optimization of therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
